molecular formula C10H15BO3S B7954705 [3-(Butane-1-sulfinyl)phenyl]boronic acid

[3-(Butane-1-sulfinyl)phenyl]boronic acid

Cat. No.: B7954705
M. Wt: 226.10 g/mol
InChI Key: LVQKCIDDNFNZAN-UHFFFAOYSA-N
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Description

[3-(Butane-1-sulfinyl)phenyl]boronic acid: is a versatile chemical compound widely used in scientific research. This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring substituted with a butane-1-sulfinyl group. This structure imparts unique chemical properties, making it valuable in various fields such as organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Butane-1-sulfinyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with butane-1-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: [3-(Butane-1-sulfinyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: [3-(Butane-1-sulfonyl)phenyl]boronic acid.

    Reduction: [3-(Butane-1-thio)phenyl]boronic acid.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(Butane-1-sulfinyl)phenyl]boronic acid is used as a building block for the synthesis of complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl compounds .

Biology: In biological research, this compound is used to study the interactions between boronic acids and diols. It is also used in the development of boronate affinity materials for the selective enrichment of cis-diol-containing molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and sensors. Its ability to form reversible covalent bonds with diols makes it useful in developing responsive materials for various applications .

Mechanism of Action

The mechanism of action of [3-(Butane-1-sulfinyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is exploited in various applications, including sensing, separation, and drug delivery .

Comparison with Similar Compounds

Uniqueness: The presence of the butane-1-sulfinyl group in this compound imparts unique chemical properties, such as enhanced reactivity and selectivity in certain reactions. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(3-butylsulfinylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3S/c1-2-3-7-15(14)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQKCIDDNFNZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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